4,5,6,7-Tetrahydrothieno[3,2-b]pyridine
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Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds. It consists of a piperidine ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine can be synthesized through several methods:
Deoxygenation and Hydrogenation: This method involves the reaction of the corresponding chloropyridine with tetrahydrothiophene in the presence of hydrogen gas and heat.
Epoxide Ring-Opening: This method uses butylene oxide and pyridine under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: This compound is a key intermediate in the synthesis of antiplatelet drugs like clopidogrel.
Industry: It is used in the production of various materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Comparison with Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine can be compared with other similar compounds:
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: This compound has a different ring fusion pattern, leading to variations in biological activity.
4,5,6,7-Tetrahydrobenzo[b]thiophene: This compound has a benzene ring instead of a pyridine ring, resulting in different chemical properties.
Thieno[3,2-d]pyrimidines: These compounds have a pyrimidine ring fused to thiophene, offering distinct biological activities.
The uniqueness of this compound lies in its specific ring structure, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
368442-42-6 |
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Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H9NS/c1-2-7-6(8-4-1)3-5-9-7/h3,5,8H,1-2,4H2 |
InChI Key |
MSDZLUHQKBFCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)NC1 |
Origin of Product |
United States |
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